2-Amino-4-cyanobenzoic acid
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Overview
Description
2-Amino-4-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a cyano group at the fourth position on the benzene ring
Mechanism of Action
Mode of Action
For instance, the amino group can participate in hydrogen bonding, while the cyano group can act as an electron-withdrawing group, potentially affecting the compound’s interaction with its targets .
Biochemical Pathways
For example, 4-aminobenzoic acid (a structural analog) is a precursor in the biosynthesis of folate in bacteria
Pharmacokinetics
Similar compounds, such as benzoic acid, are known to be rapidly absorbed and metabolized in the body, primarily in the liver, and excreted in the urine
Result of Action
The molecular and cellular effects of 2-Amino-4-cyanobenzoic acid are not well-documented. As a benzoic acid derivative, it may have potential antimicrobial properties, as some benzoic acid derivatives are known to inhibit the growth of bacteria and fungi. The specific effects of this compound require further investigation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Additionally, temperature can impact the compound’s stability, as it has a melting point of >207°C .
Biochemical Analysis
Biochemical Properties
It is known that amino acids play a crucial role in biochemical reactions, serving as building blocks for proteins and acting as intermediates in metabolism . Therefore, it is plausible that 2-Amino-4-cyanobenzoic acid, being an amino acid derivative, may interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities.
Cellular Effects
Amino acids and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that amino acids and their derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a melting point of over 207°C, suggesting its stability under normal conditions .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported yet. Amino acids and their derivatives are known to have dosage-dependent effects in animal models .
Metabolic Pathways
Amino acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Amino acids and their derivatives are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Amino acids and their derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-cyanobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-amino-4-methylbenzoic acid, followed by reduction and subsequent cyanation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid. The final cyanation step involves the use of sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-nitro-4-cyanobenzoic acid or 2-nitroso-4-cyanobenzoic acid.
Reduction: Formation of 2-amino-4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-cyanobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-4-methylbenzoic acid
- 2-Amino-4-nitrobenzoic acid
Comparison
2-Amino-4-cyanobenzoic acid is unique due to the presence of both an amino and a cyano group, which confer distinct chemical reactivity and potential applications. Compared to 2-amino-4-chlorobenzoic acid, it has a higher potential for nucleophilic substitution reactions due to the electron-withdrawing nature of the cyano group. Compared to 2-amino-4-methylbenzoic acid, it has different steric and electronic properties, influencing its reactivity and interactions with other molecules. Compared to 2-amino-4-nitrobenzoic acid, it has different redox properties and potential biological activities.
Properties
IUPAC Name |
2-amino-4-cyanobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYSISNGLCCCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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